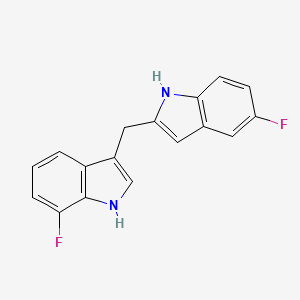
PCSK9 modulator-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PCSK9 modulator-2 is a potent modulator of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in cholesterol metabolism. This compound has an effective concentration (EC50) value of 202 nM and is primarily researched for its potential in lowering low-density lipoprotein cholesterol (LDL-C) levels, making it a promising candidate for the treatment of hyperlipidemia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PCSK9 modulator-2 involves a series of chemical reactions designed to produce the desired molecular structure. The specific synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods for synthesizing small-molecule inhibitors like this compound often involve:
High-throughput screening: Identifying potential inhibitors through a cell-based screening platform.
Chemical synthesis: Using organic synthesis techniques to create the compound, followed by purification and characterization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process would include:
Batch or continuous flow reactors: To control reaction conditions and scale up production.
Purification techniques: Such as crystallization, chromatography, and distillation to isolate the pure compound.
Quality control: Ensuring the final product meets regulatory standards for pharmaceutical use.
化学反応の分析
Types of Reactions
PCSK9 modulator-2 can undergo various chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups within the molecule, potentially altering its activity.
Substitution reactions: Where one functional group is replaced by another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde derivative, while reduction could yield an alcohol.
科学的研究の応用
PCSK9 modulator-2 has a wide range of scientific research applications, including:
Cardiovascular research: Investigating its potential to lower LDL-C levels and reduce the risk of cardiovascular diseases.
Cancer research: Exploring its role in modulating immune responses and its potential as a target for cancer therapy.
Metabolic disorders: Studying its effects on lipid and glucose metabolism.
Drug development: Serving as a lead compound for developing new therapies for hyperlipidemia and related conditions.
作用機序
PCSK9 modulator-2 exerts its effects by inhibiting the activity of PCSK9, a protein that promotes the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound increases the number of LDLR available to clear LDL-C from the bloodstream, thereby lowering cholesterol levels . The molecular targets and pathways involved include:
LDLR: Preventing its degradation and enhancing its activity.
Signaling pathways: Such as PI3K/Akt, MAPK, and Wnt/β-catenin, which are involved in cellular proliferation and survival.
類似化合物との比較
PCSK9 modulator-2 is unique compared to other PCSK9 inhibitors due to its small-molecule structure and oral bioavailability. Similar compounds include:
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA (siRNA) that reduces PCSK9 production.
These compounds differ in their mechanisms of action, administration routes, and pharmacokinetics, with this compound offering the advantage of oral administration and potentially broader applications in various diseases.
特性
分子式 |
C17H12F2N2 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
5-fluoro-2-[(7-fluoro-1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C17H12F2N2/c18-12-4-5-16-10(6-12)7-13(21-16)8-11-9-20-17-14(11)2-1-3-15(17)19/h1-7,9,20-21H,8H2 |
InChIキー |
KEZWBVBCRCZTMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC3=CC4=C(N3)C=CC(=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

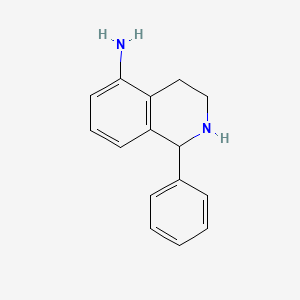
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
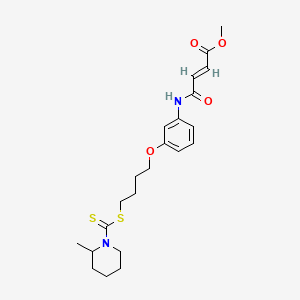
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)

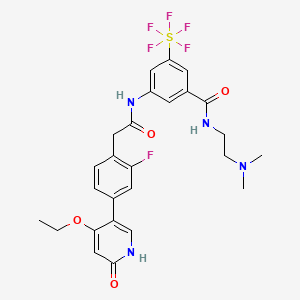

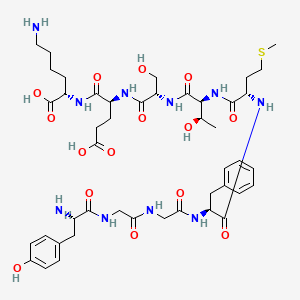
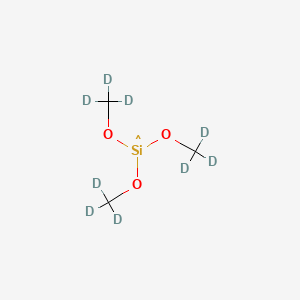
![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
